![molecular formula C6H14ClNO5 B583471 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride CAS No. 84247-63-2](/img/structure/B583471.png)
2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride: is a stable isotope-labeled compound of D-Glucosamine Hydrochloride. It is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. This compound is often used in scientific research due to its labeled carbon atom, which allows for tracing and studying metabolic pathways and biochemical processes.
Wirkmechanismus
Target of Action
D-Glucosamine-13C Hydrochloride, also known as Glucosamine-13C (hydrochloride), is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids . It plays a crucial role in the formation of cartilage and synovial fluid, which are essential components of the joints .
Mode of Action
The compound interacts with its targets by providing a building block for the synthesis of glycosaminoglycans, which are essential for maintaining the structure and function of cartilage . This interaction slows the progression of osteoarthritis and relieves symptoms of joint pain .
Biochemical Pathways
D-Glucosamine-13C Hydrochloride affects the biochemical pathways involved in the synthesis of glycosylated proteins and lipids . It is a precursor in these pathways, contributing to the formation of structural polymers like chitin, chitosan, and peptidoglycans .
Pharmacokinetics
The pharmacokinetics of D-Glucosamine-13C Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). Stable heavy isotopes of carbon, such as 13C, have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of D-Glucosamine-13C Hydrochloride’s action include the promotion of cell proliferation and differentiation, which can accelerate wound healing . It also has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .
Action Environment
The action, efficacy, and stability of D-Glucosamine-13C Hydrochloride can be influenced by various environmental factors. For instance, it has been shown that D-Glucosamine can physically attach to the cell membrane, and positively charged amino groups of D-Glucosamine can bind the cell membrane electrically to protect against tissue damage . This process may contribute to cell membrane stability, which is crucial in biomedical situations .
Biochemische Analyse
Biochemical Properties
D-Glucosamine-13C Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The positively charged amino groups of D-Glucosamine-13C Hydrochloride can bind to the cell membrane electrically, protecting against tissue damage .
Cellular Effects
D-Glucosamine-13C Hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by promoting cell proliferation and differentiation . It also has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .
Molecular Mechanism
The molecular mechanism of D-Glucosamine-13C Hydrochloride involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Glucosamine-13C Hydrochloride change over time. It has been observed that the prompt repair of microleakage through electropores on the cell membrane occurs after electroporation using D-Glucosamine-13C Hydrochloride .
Dosage Effects in Animal Models
The effects of D-Glucosamine-13C Hydrochloride vary with different dosages in animal models. While specific studies on D-Glucosamine-13C Hydrochloride are limited, glucosamine has been widely investigated in the treatment of osteoarthritis in animals .
Metabolic Pathways
D-Glucosamine-13C Hydrochloride is involved in several metabolic pathways. It is a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids .
Transport and Distribution
It is known that glucosamine can physically attach to the cell membrane .
Subcellular Localization
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride can be synthesized through the hydrolysis of chitosan, a derivative of chitin found in the exoskeletons of crustaceans. The hydrolysis process involves the use of hydrochloric acid under controlled conditions to break down chitosan into this compound .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation and enzymatic hydrolysis. Microorganisms such as Aspergillus and Trichoderma are used to produce hydrolyzing enzymes, which convert chitosan into this compound . This method is preferred due to its cost-effectiveness and eco-friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid.
Reduction: It can be reduced to form N-acetylglucosamine.
Substitution: It can undergo substitution reactions to form derivatives such as N-acetyl-D-glucosamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetic anhydride is commonly used for acetylation reactions.
Major Products:
Oxidation: Glucosaminic acid.
Reduction: N-acetylglucosamine.
Substitution: N-acetyl-D-glucosamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride is used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism. It helps in studying the incorporation of glucosamine into glycosaminoglycans and glycoproteins .
Biology: In biological research, it is used to study cell membrane stability and regenerative processes. It has been shown to promote cell proliferation and differentiation, making it useful in wound healing studies .
Medicine: this compound is used in medical research to study its effects on osteoarthritis and joint health. It is believed to help rebuild cartilage and reduce joint pain .
Industry: In the industrial sector, it is used in the production of dietary supplements and as a precursor for the synthesis of various bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
D-Glucosamine Hydrochloride: The non-labeled version of the compound.
N-Acetyl-D-glucosamine: A derivative of glucosamine with an acetyl group.
D-Glucose-13C6: Another stable isotope-labeled compound used in metabolic studies.
Uniqueness: 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride is unique due to its stable isotope label, which allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where understanding the metabolic fate of glucosamine is crucial .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i1+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-MGYMDGOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)N)O)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


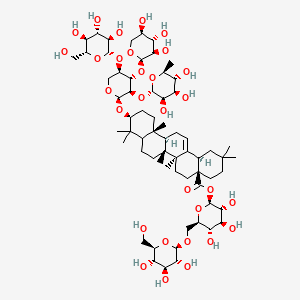
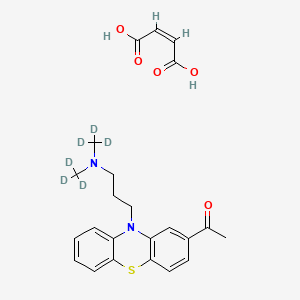

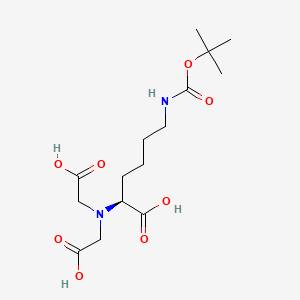
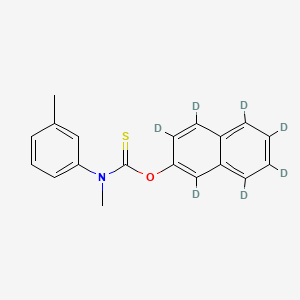
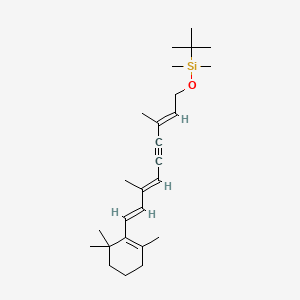
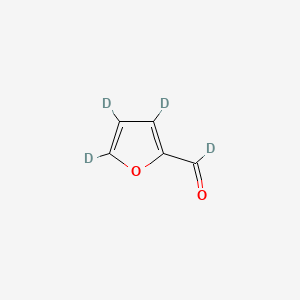
![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)

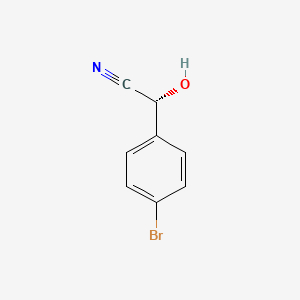
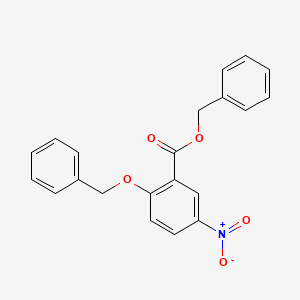
![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
